![molecular formula C18H23F3N2OS B2745174 [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 2320179-17-5](/img/structure/B2745174.png)
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone, commonly known as TFMK, is a chemical compound that is widely used in scientific research. TFMK is a potent inhibitor of proteases, which are enzymes that break down proteins. Proteases are involved in many physiological processes, including blood clotting, digestion, and immune response. TFMK is used to study the role of proteases in these processes and to develop new drugs that target proteases.
Mécanisme D'action
TFMK works by irreversibly inhibiting proteases. Specifically, TFMK reacts with the active site of the protease, forming a covalent bond with the enzyme. This prevents the protease from functioning properly and leads to the accumulation of substrates that would normally be broken down by the enzyme.
Biochemical and Physiological Effects:
TFMK has a number of biochemical and physiological effects due to its ability to inhibit proteases. For example, TFMK can prevent blood clotting by inhibiting proteases involved in the clotting process. TFMK can also reduce inflammation by inhibiting proteases involved in the inflammatory response. In addition, TFMK can inhibit the growth and spread of cancer cells by targeting proteases involved in tumor progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMK in lab experiments is its high potency and specificity for proteases. This allows researchers to study the role of specific proteases in various physiological processes. However, TFMK can also have off-target effects and may inhibit other enzymes in addition to proteases. In addition, TFMK is toxic at high concentrations and can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many future directions for research involving TFMK. One area of interest is the development of new drugs that target specific proteases involved in various diseases. For example, TFMK could be used as a starting point for the development of new anti-cancer drugs that target specific proteases involved in tumor progression. Another area of interest is the study of proteases in the gut microbiome and their role in digestion and metabolism. TFMK could be used to study the role of specific proteases in these processes. Finally, TFMK could be used in the development of new diagnostic tools for diseases involving proteases, such as blood clotting disorders or inflammatory diseases.
Méthodes De Synthèse
TFMK can be synthesized through a multistep process involving several chemical reactions. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to form 4-(trifluoromethyl)phenylthiosemicarbazide. This compound is then reacted with 1,4-dibromobutane to form the corresponding 1,4-diazepane derivative. Finally, the thiosemicarbazide group is removed by treatment with base to yield TFMK.
Applications De Recherche Scientifique
TFMK is widely used in scientific research to study the role of proteases in various physiological processes. For example, TFMK has been used to investigate the role of proteases in blood clotting and to develop new drugs that target proteases involved in clotting. TFMK has also been used to study the role of proteases in inflammation and to develop new anti-inflammatory drugs. In addition, TFMK has been used to study the role of proteases in cancer and to develop new cancer therapies.
Propriétés
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-9-1-8-22(10-11-23)16-6-12-25-13-7-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNCHHNFTXOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)
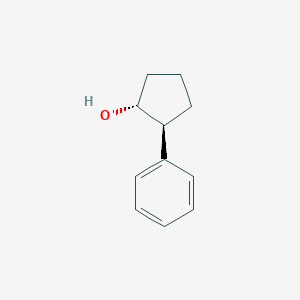
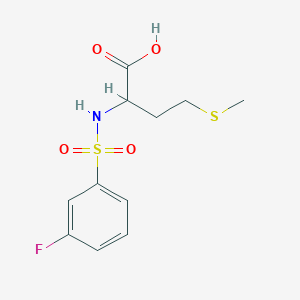
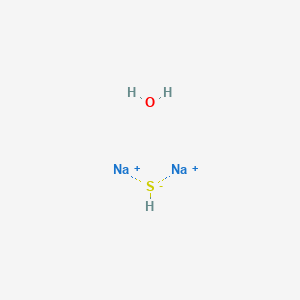
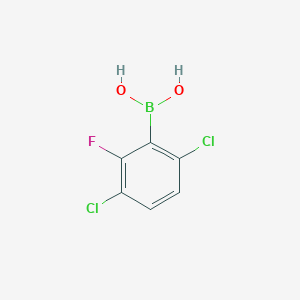
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
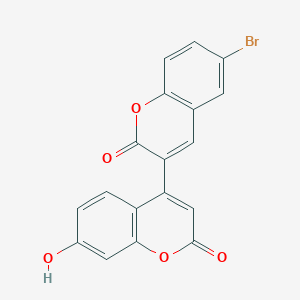
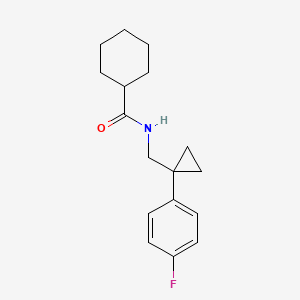
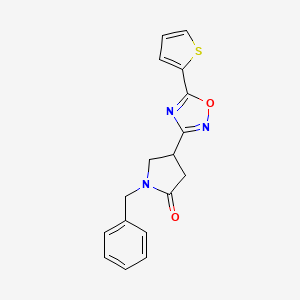
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
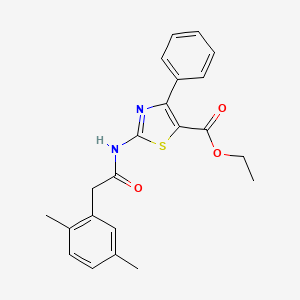
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)